(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile
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Overview
Description
(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile is a synthetic organic compound It features a complex structure with multiple functional groups, including a dimethylamino group, an azetanyl ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the azetanyl ring, followed by the introduction of the dimethylamino group and the acrylonitrile moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions could modify the functional groups, potentially leading to different derivatives.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acrylonitrile derivatives or molecules with azetanyl rings and dimethylamino groups. Examples could be:
- 3-(Dimethylamino)-2-phenylacrylonitrile
- 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile
Uniqueness
The uniqueness of (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical properties and reactivity. This could make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2)11-19(15(16)20)14-7-5-12(6-8-14)13(9-17)10-18(3)4/h5-8,10H,11H2,1-4H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDKKMWMCFKDCS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=CN(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)/C(=C/N(C)C)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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